molecular formula C16H20N2O2S2 B2680010 1-allyl-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 879916-44-6

1-allyl-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No. B2680010
CAS RN: 879916-44-6
M. Wt: 336.47
InChI Key: ACICRKOLNTYEII-UHFFFAOYSA-N
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Description

1-allyl-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a useful research compound. Its molecular formula is C16H20N2O2S2 and its molecular weight is 336.47. The purity is usually 95%.
BenchChem offers high-quality 1-allyl-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-allyl-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence Sensing Applications

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives due to their characteristic sharp emission bands of Eu(3+) or Tb(3+) ions. These properties suggest potential applications in fluorescence sensing for chemicals, showcasing how similar structures could be used in detecting specific molecules or environmental monitoring (Shi et al., 2015).

Aggregation-Induced Emission (AIE)

Imidazole N-alkylation and rhenium(I) complexation strategies have been applied to generate AIE active rhenium(I) tricarbonyl complexes. This indicates the potential of similar compounds in developing materials with aggregation-induced emission properties, useful in organic electronics, sensors, and bioimaging applications (Liu et al., 2020).

Catalysis and Chemical Synthesis

Modified N-heterocyclic carbene (NHC) palladium complexes, including allyl derivatives, have shown efficiency in Suzuki-Miyaura and Buchwald-Hartwig reactions at room temperature. Such compounds could be utilized in catalysis to facilitate the formation of carbon-carbon and carbon-nitrogen bonds, critical in pharmaceuticals and materials science (Marion et al., 2006).

Corrosion Inhibition

Arylamino substituted mercaptoimidazole derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic media. The structural similarity suggests potential applications of the target compound in protecting metals against corrosion, which is essential in industrial processes and infrastructure maintenance (Duran et al., 2021).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S2/c1-4-5-17-14-9-22(19,20)10-15(14)18(16(17)21)13-7-11(2)6-12(3)8-13/h4,6-8,14-15H,1,5,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACICRKOLNTYEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=S)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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